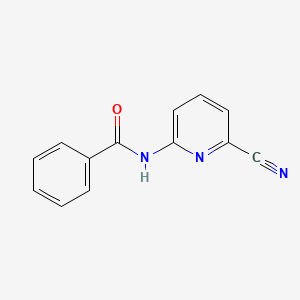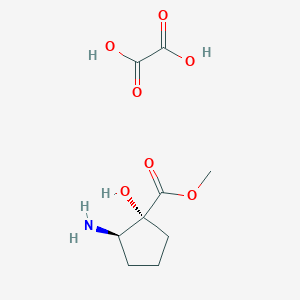![molecular formula C12H20N2O2 B2750389 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol CAS No. 1599620-98-0](/img/structure/B2750389.png)
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol is a synthetic organic compound that features a cyclohexanol core substituted with a methyl group and a 5-methyl-1,2-oxazol-3-ylmethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol typically involves multiple steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 5-methyl-1,2-oxazole can be prepared by reacting 2-bromo-3-pentanone with formamide under acidic conditions.
-
Alkylation: : The next step involves the alkylation of the oxazole ring. This can be achieved by reacting 5-methyl-1,2-oxazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
-
Amination: : The alkylated oxazole is then subjected to a nucleophilic substitution reaction with an amine, such as methylamine, to introduce the amino group.
-
Cyclohexanol Derivative Formation: : The final step involves the reaction of the amino-substituted oxazole with cyclohexanone in the presence of a reducing agent like sodium borohydride to form the desired cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxyl group in the cyclohexanol moiety can undergo oxidation to form a ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
-
Reduction: : The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon to yield the corresponding saturated heterocycle.
-
Substitution: : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexanone.
Reduction: Formation of 2-{Methyl[(5-methyl-1,2-oxazolidin-3-yl)methyl]amino}cyclohexan-1-ol.
Substitution: Formation of various amides depending on the acyl chloride used.
科学研究应用
Chemistry
In chemistry, 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents for conditions such as inflammation, infection, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
作用机制
The mechanism of action of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexanone: Similar structure but with a ketone instead of a hydroxyl group.
2-{Methyl[(5-methyl-1,2-oxazolidin-3-yl)methyl]amino}cyclohexan-1-ol: Reduced form of the oxazole ring.
2-{Methyl[(5-methyl-1,2-thiazol-3-yl)methyl]amino}cyclohexan-1-ol: Thiazole ring instead of oxazole.
Uniqueness
The uniqueness of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol lies in its combination of a cyclohexanol core with an oxazole ring, providing a distinct set of chemical and biological properties
属性
IUPAC Name |
2-[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-7-10(13-16-9)8-14(2)11-5-3-4-6-12(11)15/h7,11-12,15H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFXKCVIWUDEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2750307.png)


![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)





![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)

![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)
